molecular formula C9H12N2O3 B3020399 7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2059954-61-7

7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B3020399
CAS No.: 2059954-61-7
M. Wt: 196.206
InChI Key: BTPPJYYSYCBHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

The imidazo[1,2-a]pyridine core is a promising scaffold in medicinal chemistry, and future research could explore the potential biological activities of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and methoxylation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

7-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-6-2-3-11-5-7(9(12)13)10-8(11)4-6/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPPJYYSYCBHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN2C=C(N=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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